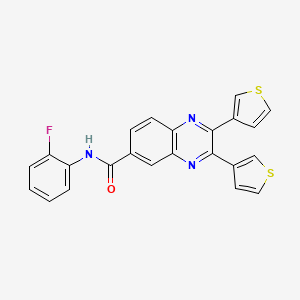
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . A novel class of quinoline derivatives was synthesized by Vivekanand et al., from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure and the presence of any functional groups .科学的研究の応用
Scientific Field: Medicinal Chemistry
These compounds are studied in the field of medicinal chemistry . They are designed and synthesized for potential biological activities .
Application Summary
These compounds are evaluated for their anti-fibrotic activities . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Results and Outcomes
Among the compounds, ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Scientific Field: Anti-Inflammatory Research
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including anti-inflammatory effects .
Application Summary
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Experimental Procedures
Numerous methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects are evaluated based on their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Results and Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Scientific Field: Antioxidant and Anticancer Research
Pyrido[2,3-d]pyrimidine derivatives have been structurally characterized and in vitro evaluated as novel lipoxygenase (LOX) inhibitors, with potential antioxidant and anticancer activity .
Application Summary
These compounds are evaluated for their potential antioxidant and anticancer activity .
Experimental Procedures
The synthesized eight pyrido[2,3-d]pyrimidine derivatives are evaluated in vitro as novel lipoxygenase (LOX) inhibitors .
Results and Outcomes
The study showed that these compounds have potential antioxidant and anticancer activity .
Safety And Hazards
将来の方向性
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3OS2/c24-17-3-1-2-4-18(17)27-23(28)14-5-6-19-20(11-14)26-22(16-8-10-30-13-16)21(25-19)15-7-9-29-12-15/h1-13H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOXEHQYJAFFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CSC=C4)C5=CSC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

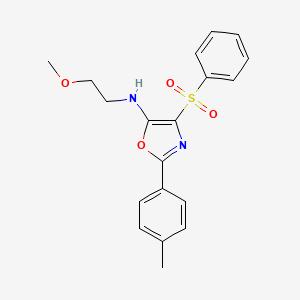
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)
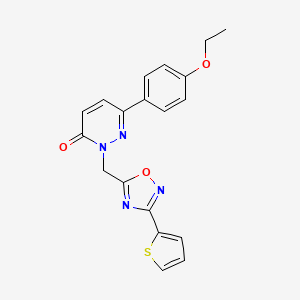
![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
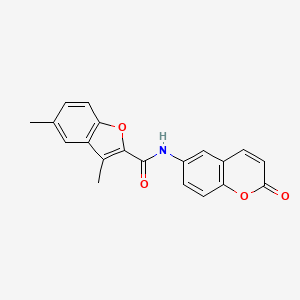
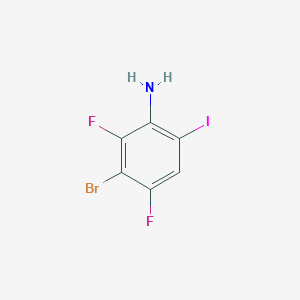
![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)
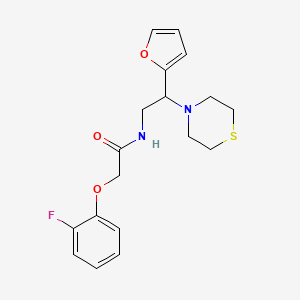
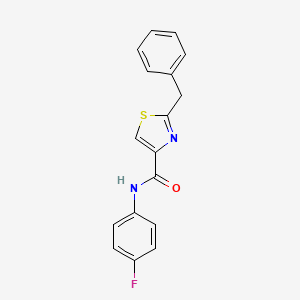
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)
![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)